molecular formula C17H19ClFN3O3S B2631255 N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 1206999-38-3

N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B2631255
CAS No.: 1206999-38-3
M. Wt: 399.87
InChI Key: FHSOUOOPAYWDFX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and 3,5-dimethyl substituents. The acetamide linker connects this pyrazole moiety to a 3-chloro-4-fluorophenyl aromatic ring. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances polarity and metabolic stability, while the chloro-fluorophenyl group contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O3S/c1-10-14(8-17(23)20-12-3-4-16(19)15(18)7-12)11(2)22(21-10)13-5-6-26(24,25)9-13/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSOUOOPAYWDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a pyrazole core, which is known for its diverse pharmacological properties. The presence of halogen substituents (chlorine and fluorine) and a dioxo-tetrahydrothiophene moiety enhances its potential biological activity.

Synthesis

The synthesis of this compound involves multiple steps typically starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as refluxing in organic solvents and using coupling agents to facilitate reactions.

Anticancer Properties

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including:

  • Cervical Cancer : IC50 values indicate potent cytotoxicity against cervical cancer cells.
  • Colon Cancer : Specific derivatives demonstrate higher efficacy compared to standard chemotherapeutics like 5-FU .

Antimicrobial Activity

Compounds containing the pyrazole moiety are also noted for their antimicrobial properties. Studies have shown effectiveness against:

  • Bacterial Strains : Inhibition of growth in both Gram-positive and Gram-negative bacteria.
  • Fungal Infections : Some derivatives exhibited antifungal activity comparable to established antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of similar pyrazole compounds has been documented. Mechanistic studies suggest that they may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of this compound can be attributed to:

  • Electrophilic Substitution : The presence of electron-withdrawing groups enhances nucleophilicity at specific positions on the pyrazole ring.
  • Targeting Enzymatic Pathways : Similar compounds have been shown to interact with key enzymes involved in cancer progression and inflammation .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

StudyCompoundActivityFindings
5fAnticancerIC50 = 5.13 µM against C6 glioma cells
VariousAntimicrobialEffective against multiple bacterial strains
Pyrazole DerivativesAnti-inflammatoryReduced levels of TNF-alpha in vitro

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The presence of specific substituents, such as halogens in the phenyl ring, enhances their efficacy by promoting hydrophobic interactions with target proteins involved in cancer progression .

Mechanism of Action
The anticancer activity is often attributed to the inhibition of key signaling pathways. For example, compounds similar to N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide have been shown to inhibit the MEK/ERK pathway, which is crucial for cell proliferation and survival . The compound's ability to interact with caspases further suggests its role in promoting apoptosis in cancer cells .

Anti-inflammatory Properties

Compounds containing pyrazole moieties have been recognized for their anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases. This property makes them promising candidates for developing new anti-inflammatory drugs .

Neurological Applications

There is growing interest in the neuroprotective effects of pyrazole-based compounds. Some studies have reported that these compounds can modulate neurotransmitter systems and exhibit antidepressant-like activities in animal models. The structural features of this compound may contribute to its potential effectiveness in treating mood disorders .

Synthesis and Structural Variability

The synthesis of this compound involves various methodologies that allow for structural modifications to enhance biological activity. For instance, changing substituents on the pyrazole ring or modifying the acetamide group can lead to derivatives with improved potency and selectivity against specific biological targets .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of pyrazole derivatives against MCF7 cells, a compound structurally similar to this compound demonstrated an IC50 value of 39.70 µM, indicating significant cytotoxicity .

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory potential of pyrazole derivatives revealed that certain compounds could reduce TNF-alpha levels by up to 50% in vitro, suggesting their utility in treating inflammatory conditions .

Comparison with Similar Compounds

Structural Analog 1: (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (Compound 189)

  • Key Structural Differences :

    • The pyrazole ring in Compound 189 is substituted with bis(difluoromethyl) groups instead of dimethyl and sulfone-containing tetrahydrothiophene.
    • The acetamide is connected to a 3,5-difluorophenyl ethyl group rather than a 3-chloro-4-fluorophenyl group.
    • A methylsulfonyl-substituted indazole is present in the side chain, increasing molecular complexity .
  • Functional Implications :

    • The bis(difluoromethyl) groups enhance lipophilicity (LogP ≈ 4.2) compared to the target compound’s dimethyl substituents (estimated LogP ≈ 3.5).
    • The methylsulfonyl group in Compound 189 may improve solubility but reduce membrane permeability relative to the target’s tetrahydrothiophene sulfone.
Parameter Target Compound Compound 189
Pyrazole Substituents 3,5-dimethyl; 1-(1,1-dioxidotetrahydrothiophen-3-yl) 3,5-bis(difluoromethyl); 1-methylsulfonyl-indazolyl
Aromatic Group 3-chloro-4-fluorophenyl 3,5-difluorophenyl ethyl
Molecular Weight (g/mol) ~450 (estimated) ~720 (reported)
LogP (Predicted) ~3.5 ~4.2

Structural Analog 2: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Key Structural Differences :

    • Replaces the acetamide linker with a carbaldehyde group.
    • Features a 3-chlorophenylsulfanyl substituent instead of a sulfone-containing tetrahydrothiophene.
    • The pyrazole core is substituted with a trifluoromethyl group .
  • Functional Implications: The sulfanyl (S–) group is less polar than the sulfone (SO₂), reducing solubility but increasing lipophilicity.
Parameter Target Compound Analog 2
Linker Group Acetamide Carbaldehyde
Sulfur Functionalization 1,1-dioxidotetrahydrothiophen-3-yl (SO₂) 3-chlorophenylsulfanyl (S–)
Pyrazole Substituents 3,5-dimethyl 1-methyl, 3-trifluoromethyl
Hydrogen Bond Capacity 2 donors, 3 acceptors 1 donor, 2 acceptors

Research Findings and Trends

Hydrogen Bonding and Crystal Packing

The target compound’s acetamide group enables bidirectional hydrogen bonding (N–H∙∙∙O and C=O∙∙∙H–N), facilitating stable crystal packing, as inferred from graph-set analysis principles .

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